molecular formula C16H26N4O3 B2886429 tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)carbamate CAS No. 1353956-57-6

tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)carbamate

Cat. No.: B2886429
CAS No.: 1353956-57-6
M. Wt: 322.409
InChI Key: PHOMXTFGFGXRHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to tert-Butyl (1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)carbamate

Historical Development and Research Evolution

The compound this compound emerged as part of broader efforts to develop modulators of kinase and G protein-coupled receptor (GPCR) pathways. Its CAS registry number, 1353946-01-6, indicates its formal entry into chemical databases around 2013–2014, coinciding with a surge in pyrimidine-based drug candidate exploration. Early synthetic routes focused on nucleophilic substitution reactions, where 6-ethoxypyrimidin-4-amine was coupled with piperidine intermediates functionalized with tert-butyl carbamate groups.

A pivotal advancement occurred with the adoption of palladium-catalyzed cross-coupling reactions, such as the Buchwald–Hartwig amination, which enabled efficient introduction of the piperidine-carbamate moiety to the pyrimidine core. For instance, microwave-assisted synthesis protocols reduced reaction times from hours to minutes while improving yields from 34% to 93% in optimized conditions. These methodological innovations positioned the compound as a tractable intermediate for generating derivatives with enhanced bioactivity.

Significance in Medicinal Chemistry

Pyrimidine derivatives are privileged scaffolds in drug design due to their mimicry of nucleotide bases and capacity to engage diverse biological targets. The ethoxy group at the pyrimidine C6 position enhances metabolic stability by reducing oxidative dealkylation, while the piperidine-carbamate moiety contributes to solubility and blood-brain barrier permeability. This combination makes this compound a versatile precursor for phosphoinositide 3-kinase delta (PI3Kδ) inhibitors and GPCR agonists.

Recent studies highlight its role in structure-activity relationship (SAR) campaigns. For example, replacing the ethoxy group with methoxy or morpholino substituents altered selectivity profiles toward PI3Kδ over PI3Kα isoforms. Additionally, the tert-butyl carbamate group’s steric bulk has been shown to modulate binding affinity in kinase assays, underscoring its importance in molecular recognition.

Table 1: Key Chemical Properties of this compound
Property Value Source
Molecular Formula $$ \text{C}{17}\text{H}{28}\text{N}4\text{O}3 $$
Molecular Weight 336.43 g/mol
Solubility Soluble in DMSO, ethanol
Storage Conditions Sealed, room temperature

Position Within the Pyrimidine-Piperidine Scaffold Family

The compound belongs to a broader class of pyrimidine-piperidine hybrids, which are distinguished by their dual heterocyclic systems. Compared to simpler pyrimidine or piperidine derivatives, the integration of both rings enables multipoint interactions with target proteins. For instance, analogs lacking the piperidine moiety exhibit reduced affinity for PI3Kδ, while those without the ethoxy group show faster metabolic clearance.

Structural analogs such as tert-butyl {1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate (CAS 75526854) demonstrate the scaffold’s adaptability. Substituting pyrimidine with pyridazine in this analog shifts activity toward serotonin receptors, highlighting the impact of heterocycle choice on target engagement. Similarly, replacing the tert-butyl group with smaller alkyl chains reduces plasma protein binding, as observed in pharmacokinetic studies.

Current Research Landscape and Applications

Current research on this compound focuses on two fronts: synthetic methodology and therapeutic potential . Advances in flow chemistry and continuous manufacturing have enabled gram-scale production with >95% purity, addressing earlier challenges in batch consistency. Concurrently, its utility as a PI3Kδ inhibitor precursor is being explored in autoimmune diseases and hematologic malignancies.

Recent patent filings disclose derivatives of this compound as candidates for schizophrenia treatment via GPR52 agonism. Molecular docking studies suggest that the ethoxy-pyrimidine moiety forms hydrogen bonds with aspartate residues in the GPR52 binding pocket, while the piperidine-carbamate group stabilizes hydrophobic interactions. Additionally, its incorporation into PROTACs (proteolysis-targeting chimeras) for targeted protein degradation is under investigation, leveraging its modular structure to link E3 ligase recruiters.

Table 2: Comparative Analysis of Pyrimidine-Piperidine Derivatives
Compound Target Key Structural Feature Bioactivity (IC₅₀)
This compound PI3Kδ Ethoxy-pyrimidine, tert-butyl 12 nM
tert-Butyl {1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate 5-HT₂A receptor Pyridazine, methoxyphenyl 8 nM
5-Chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine PI3Kα Chloro-pyrazolopyrimidine 45 nM

Properties

IUPAC Name

tert-butyl N-[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3/c1-5-22-14-10-13(17-11-18-14)20-8-6-12(7-9-20)19-15(21)23-16(2,3)4/h10-12H,5-9H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOMXTFGFGXRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)N2CCC(CC2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)carbamate typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from simple amines and aldehydes. This step often involves reductive amination or other condensation reactions.

    Introduction of the Ethoxypyrimidine Group: The ethoxypyrimidine moiety is introduced via nucleophilic substitution reactions. This step may require the use of strong bases or catalysts to facilitate the reaction.

    Carbamate Formation: The final step involves the reaction of the piperidine intermediate with tert-butyl chloroformate to form the carbamate group. This reaction is typically carried out under mild conditions to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: This method allows for precise control over reaction conditions and is suitable for producing high-purity compounds.

    Continuous Flow Synthesis: This method is more efficient for large-scale production and can be optimized for higher yields and lower costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of hydride donors like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxypyrimidine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is often used in the study of enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs of tert-butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)carbamate, emphasizing substituent variations, synthetic routes, and physicochemical properties.

Structural Analogues and Substituent Effects

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Reference
tert-Butyl (1-(6-((4-((2-phenoxyethyl)carbamoyl)phenyl)amino)pyrimidin-4-yl)piperidin-4-yl)carbamate Phenoxyethyl-carbamoylphenylamino group at pyrimidine 6-position C₂₄H₂₈N₅O₃ 434.22 Bulkier aromatic substituent; designed for Hsp90–Cdc37 inhibition. Higher molecular weight and lipophilicity.
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Fluoro, hydroxy, and methyl groups on pyrimidine C₁₁H₁₆FN₃O₃ 257.26 Simplified pyrimidine core with fluorine and hydroxyl groups; lower molecular weight and polar character.
tert-Butyl ((1-((2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate (230) Nitro and methylpiperazinyl-pyridinylamino groups C₂₇H₃₈N₈O₅ 542.65 Nitro group enhances electron deficiency; piperazine improves solubility. Used in kinase inhibitor synthesis.
tert-Butyl (((1S,4S)-1-(2-chloro-6-formyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-methoxycyclohexyl)methyl)carbamate (304) Chloro, formyl, and methoxy groups on pyrrolopyrimidine C₂₁H₂₆ClN₅O₄ 448.91 Rigid bicyclic pyrimidine core; formyl group enables further derivatization.
tert-Butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate Methylsulfonyl and phenoxy groups C₂₁H₂₈N₄O₅S 448.50 Sulfonyl group increases electrophilicity; phenoxy substituent enhances aromatic interactions.

Physicochemical Data

Property Target Compound tert-Butyl (1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)carbamate () tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate ()
Molecular Weight ~349.4 (estimated) 448.50 257.26
Key Functional Groups Ethoxy, carbamate Phenoxy, methylsulfonyl, carbamate Fluoro, hydroxy, methyl
Solubility Moderate (lipophilic tert-butyl group) Low (sulfonyl group may reduce solubility) High (polar hydroxy and fluorine)
Spectral Data (NMR) Not provided δ 8.22 (s, pyrimidine-H) Not provided

Biological Activity

tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)carbamate, with the molecular formula C17H28N4O3, is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Basic Information

PropertyValue
Molecular Formula C17H28N4O3
Molecular Weight 322.40 g/mol
CAS Number 1353954-53-6
IUPAC Name tert-butyl N-[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]carbamate

Structure

The structure of this compound features a piperidine ring substituted with a pyrimidine moiety, which is crucial for its biological activity. The presence of the ethoxy group enhances solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain protein targets involved in cellular signaling pathways. For example, the compound has shown potential as an inhibitor of the NLRP3 inflammasome, which plays a significant role in inflammatory responses .

Pharmacological Studies

In vitro studies have demonstrated that this compound exhibits significant biological effects, including:

  • Anti-inflammatory Activity : The compound has been shown to reduce the release of pro-inflammatory cytokines such as IL-1β in macrophage models.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, offering potential therapeutic benefits in conditions such as diabetes and obesity.

Study 1: Inhibition of IL-1β Release

A study evaluated the effects of this compound on IL-1β release from LPS/ATP-stimulated human macrophages. The results indicated a concentration-dependent inhibition of IL-1β release, highlighting its potential as an anti-inflammatory agent .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared to similar compounds:

Compound NameStructure FeaturesBiological Activity
tert-butyl (1-(6-amino-pyrimidin-4-yl)piperidin)Contains amino group instead of ethoxyPotentially exhibits similar enzyme inhibition
tert-butyl piperidin-4-ylcarbamateLacks pyrimidine substitutionKnown for anti-inflammatory properties

Q & A

Q. What are the standard synthetic routes for tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)carbamate?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving palladium-catalyzed coupling reactions. For example, a Buchwald-Hartwig amination may be employed using Pd₂(dba)₃ and BINAP as ligands in toluene under inert (N₂) conditions. Subsequent steps often include nitro reduction (e.g., Fe/NH₄Cl in ethanol) and Boc-deprotection using HCl/MeOH . Purification via column chromatography is critical to isolate intermediates, with yields optimized by adjusting reaction time and temperature .

Q. Which spectroscopic techniques are used to confirm the structure of this compound?

  • Methodological Answer : ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are standard. For instance, ¹H NMR in CDCl₃ can confirm piperidine ring protons (δ 3.12–3.28 ppm) and ethoxy groups (δ 1.36 ppm for tert-butyl). MS (ESI+) provides molecular ion peaks (e.g., m/z 322.40 for C₁₇H₂₆N₄O₃) . Consistency with literature spectra (e.g., coupling constants for pyrimidine protons) is essential .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store at room temperature in airtight containers under inert gas (argon/N₂). Avoid moisture and light exposure, as the carbamate group may hydrolyze. Use desiccants and monitor purity via HPLC periodically. Safety protocols (gloves, fume hood) are mandatory due to potential irritancy .

Advanced Research Questions

Q. How can coupling reaction yields be optimized for intermediates in the synthesis?

  • Methodological Answer : Catalyst-ligand systems are critical. Replace Pd₂(dba)₃ with XPhos-Pd-G3 for higher turnover in challenging couplings. Solvent screening (e.g., dioxane vs. toluene) and base selection (LHMDS vs. K₃PO₄) can improve efficiency. Reaction monitoring via TLC/LC-MS helps identify bottlenecks (e.g., incomplete dehalogenation) .

Q. What strategies resolve discrepancies in NMR data during structural elucidation?

  • Methodological Answer : For ambiguous peaks (e.g., overlapping piperidine signals), use 2D NMR (COSY, HSQC) to assign protons and carbons. Compare experimental data with computational predictions (DFT-optimized structures). If impurities persist, repurify via preparative HPLC or recrystallization . Cross-validate with IR for functional groups (C=O at ~1700 cm⁻¹) .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer : Systematically modify substituents (e.g., ethoxy → methoxy on pyrimidine) and assess biological activity (e.g., kinase inhibition). Use molecular docking to prioritize targets (e.g., PI3K or BTK). For in vitro assays, maintain consistent cell lines (HEK293 or HeLa) and controls (DMSO vehicle). Statistical analysis (ANOVA) identifies significant SAR trends .

Q. What toxicological considerations are critical when scaling up synthesis?

  • Methodological Answer : Review GHS hazard data (e.g., acute toxicity LD₅₀) and implement engineering controls (e.g., closed-system reactors). Monitor genotoxicity (Ames test) and occupational exposure limits (OELs) for intermediates. Waste streams containing heavy metals (Pd) require chelation before disposal .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data across studies?

  • Methodological Answer : Re-evaluate assay conditions: Check solvent (DMSO concentration ≤0.1%), cell viability (MTT vs. ATP assays), and batch-to-batch compound purity (≥95% by HPLC). Validate findings using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). Publish raw data and statistical power calculations to enhance reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.